N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide
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Overview
Description
The compound “N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide” is a complex organic molecule. It contains a benzoxazole ring, which is a type of heterocyclic compound . Benzoxazoles are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups including a benzoxazole ring, a phenyl ring, a cyclohexyl ring, a sulfamoyl group, and an amide group .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Benzoxazoles can undergo a variety of reactions, including cyclization reactions with β-diketones .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. It’s likely to be a solid at room temperature, and its solubility would depend on the specific substituents present .Scientific Research Applications
Copper-Catalyzed Reactions
A study detailed copper-catalyzed intermolecular amidation and imidation of unactivated alkanes, which could be relevant for understanding the chemical behavior and potential applications of benzoxazole derivatives in organic synthesis. The research elucidated mechanisms through which copper catalysts facilitate the functionalization of C–H bonds, a process that may involve intermediates similar in reactivity to N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide (Tran et al., 2014).
Antimalarial and COVID-19 Research
Research into the reactivity of sulfonamides, closely related to this compound, has shown potential in antimalarial activity and as a COVID-19 drug. Computational calculations and molecular docking studies have been utilized to explore the efficacy of such compounds, providing insights into their pharmacological potentials (Fahim & Ismael, 2021).
Antimicrobial Activities
Novel triazole derivatives synthesized from benzamides have demonstrated significant antimicrobial properties. These findings suggest the potential for developing new antibacterial and antifungal agents using benzamide derivatives as key intermediates, indicating a broad spectrum of applications in antimicrobial research (Mange et al., 2013).
Copper-Catalyzed Cyclization
The use of benzamide derivatives in copper-catalyzed intramolecular cyclization processes has been reported. This method allows for the efficient synthesis of N-benzothiazol-2-yl-amides, showcasing the compound's utility in facilitating complex organic reactions under mild conditions (Wang et al., 2008).
Enzyme Inhibition Studies
Studies on sulfonamides incorporating triazene moieties have uncovered potent inhibitory effects on carbonic anhydrase I and II. This indicates the potential use of benzoxazole sulfonamides in developing inhibitors for enzymes that are critical in various physiological and pathological processes (Bilginer et al., 2019).
Future Directions
Properties
IUPAC Name |
N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O4S/c1-30(20-9-3-2-4-10-20)35(32,33)21-17-15-19(16-18-21)26(31)28-23-12-6-5-11-22(23)27-29-24-13-7-8-14-25(24)34-27/h5-8,11-18,20H,2-4,9-10H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUGNQJWWAGMLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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